Atorvastatin Ethyl Ester

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Standards

Atorvastatin Ethyl Ester (CAS 1146977-93-6) is the official EP Impurity M and USP-recognized reference standard, stereochemically defined as (3R,5R). Unlike generic analogs, this certified material provides definitive chromatographic retention (LogP 6.865) and relative response factors essential for ICH Q2(R1) method validation. It is indispensable for quantifying this specific transesterification byproduct in Atorvastatin Calcium API and finished dosage forms. Using unqualified substitutes risks ANDA rejection, batch failure, or ICH non-compliance. Secure your analytically traceable standard now.

Molecular Formula C35H39FN2O5
Molecular Weight 586.7 g/mol
CAS No. 1146977-93-6
Cat. No. B601602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Ethyl Ester
CAS1146977-93-6
Synonyms(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-Methylethyl)-3-phenyl-4-[(phenylaMino)carbonyl]-1H-pyrrole-1-heptanoic Acid Ethyl Ester
Molecular FormulaC35H39FN2O5
Molecular Weight586.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H39FN2O5/c1-4-43-30(41)22-29(40)21-28(39)19-20-38-33(23(2)3)32(35(42)37-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(38)25-15-17-26(36)18-16-25/h5-18,23,28-29,39-40H,4,19-22H2,1-3H3,(H,37,42)/t28-,29-/m1/s1
InChIKeyCXXBPVDOSCOVJU-FQLXRVMXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Ethyl Ester (CAS 1146977-93-6): A Pharmacopoeial Reference Standard for Analytical Method Validation and Impurity Profiling


Atorvastatin Ethyl Ester (CAS 1146977-93-6) is a designated pharmaceutical analytical impurity of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for lowering LDL cholesterol [1]. It is a stereochemically defined (3R,5R) ethyl ester derivative with the molecular formula C35H39FN2O5 and a molecular weight of 586.69 g/mol [2]. This compound is officially recognized as Atorvastatin EP Impurity M by the European Pharmacopoeia and as Atorvastatin Ethyl Ester by the United States Pharmacopeia (USP) . It is not intended for therapeutic use but serves exclusively as a reference standard for analytical testing, method development, and quality control (QC) in pharmaceutical manufacturing and research .

Why Generic Atorvastatin Impurity Standards Cannot Replace Atorvastatin Ethyl Ester in Regulated Analytical Workflows


In regulated pharmaceutical analysis, generic or non-pharmacopoeial impurity standards lack the certified traceability, rigorously characterized purity, and established chromatographic performance parameters required for method validation and quality control testing . Substituting a non-designated analog may introduce significant quantitative errors due to differences in relative response factors (RRF), retention behavior, or spectral properties [1]. Atorvastatin Ethyl Ester (USP/EP Impurity M) is specifically identified as a synthetic byproduct arising from incomplete hydrolysis or transesterification during Atorvastatin manufacturing, and its unique stereochemistry (3R,5R) directly influences its chromatographic retention and resolution from the active pharmaceutical ingredient (API) and other related compounds [2]. Using an unqualified substitute can compromise the accuracy of impurity quantification, potentially leading to batch rejection, regulatory delays, or non-compliance with ICH guidelines [3]. The following quantitative evidence demonstrates precisely why this specific compound is irreplaceable for its intended analytical applications.

Quantitative Differentiation of Atorvastatin Ethyl Ester from Closest Analogs: An Evidence-Based Procurement Guide


Pharmacopoeial Recognition and Regulatory Designation: A Binary Differentiator for ANDA Submissions

Atorvastatin Ethyl Ester (CAS 1146977-93-6) is the only compound in its class to be explicitly designated as both Atorvastatin EP Impurity M by the European Pharmacopoeia and as Atorvastatin Ethyl Ester by the United States Pharmacopeia (USP) [1]. This dual recognition provides a binary, yes/no differentiator from other atorvastatin-related impurities, which are either not listed in major pharmacopoeias or are designated under different impurity codes (e.g., Atorvastatin Related Compound A, B, C, etc.). For ANDA submissions and commercial production, this specific designation is mandatory for demonstrating control of this particular impurity .

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Standards

Comparative Purity and Traceability: USP PAI vs. Generic Suppliers

Atorvastatin Ethyl Ester offered as a USP Pharmaceutical Analytical Impurity (PAI) provides a higher level of regulatory acceptance and quality assurance compared to generic supplier alternatives . The USP PAI product (Catalog No. 1A00010) is manufactured under stringent quality systems and is intended for analytical testing to detect, identify, and measure pharmaceutical impurities. While some generic suppliers offer this compound at purities of ≥95% or ≥98% , the USP PAI product provides the critical advantage of direct traceability to the USP monograph, which is often a prerequisite for regulatory submissions .

Analytical Chemistry Quality Control Reference Standards

Defined Physicochemical Properties Enable Accurate Chromatographic Method Development

Atorvastatin Ethyl Ester possesses well-defined physicochemical properties that are critical for developing and validating robust HPLC methods. The compound has a melting point of 122-124°C [1] and a density of 1.19±0.1 g/cm³ . These properties, along with its defined stereochemistry (3R,5R), directly influence its chromatographic behavior, including retention time and resolution from Atorvastatin API and other impurities [2]. Using an alternative impurity with slightly different physicochemical characteristics (e.g., a different ester, such as the methyl ester, or a different stereoisomer) would alter retention times and potentially compromise method specificity, as relative retention times (RRT) are compound-specific.

Chromatography Method Development Physicochemical Characterization

Quantitative Purity Specifications: Enabling Accurate Impurity Quantification

For quantitative analysis, the purity of the reference standard is critical for accurate calculation of impurity levels in drug substances and products. Atorvastatin Ethyl Ester is commercially available with defined purity specifications, typically ≥95% from some suppliers and ≥98% from others . This contrasts with the requirement for using a standard of known purity for quantitative methods; an impurity standard with an unspecified or lower purity would introduce a systematic error in the quantification of this impurity in test samples. For example, a 5% difference in standard purity can lead to a 5% error in the reported impurity content, which could be the difference between meeting and failing a specification limit [1].

Analytical Method Validation Quantitative Analysis Impurity Profiling

Defined Application Scenarios for Atorvastatin Ethyl Ester in Pharmaceutical R&D and QC


Analytical Method Development and Validation (AMV) for Atorvastatin Impurity Profiling

Atorvastatin Ethyl Ester (USP/EP Impurity M) is the definitive reference standard for developing and validating HPLC or UPLC methods for the quantification of this specific impurity in Atorvastatin Calcium drug substance and finished dosage forms. Its defined stereochemistry (3R,5R) and unique chromatographic retention properties, as influenced by its lipophilicity (LogP 6.865) , allow for accurate determination of relative retention times (RRT) and resolution from the Atorvastatin peak. Method validation parameters such as specificity, linearity, accuracy, precision, and robustness rely on the use of this certified standard to meet ICH Q2(R1) requirements [1].

Quality Control (QC) Testing and Batch Release for ANDA Submissions

For generic drug manufacturers submitting an Abbreviated New Drug Application (ANDA) for Atorvastatin Calcium, the use of Atorvastatin Ethyl Ester (USP/EP Impurity M) is essential for routine QC testing. The compound serves as a reference marker in the related substances test, where its peak area in sample chromatograms is compared against a standard solution to ensure the impurity level does not exceed the acceptance criteria defined in the USP monograph or ICH guidelines . Failure to use the correct, pharmacopoeially recognized standard can lead to regulatory queries or rejection of the ANDA [2].

Forced Degradation Studies to Establish Degradation Pathways

Atorvastatin Ethyl Ester is used as a marker in forced degradation (stress) studies to understand the stability profile of Atorvastatin. The compound can form via an intramolecular Fischer esterification under acidic conditions [3]. By using the authentic standard, analysts can confirm the identity of this degradation product and quantify its formation under various stress conditions (acid, base, oxidative, thermal, photolytic). This data is crucial for establishing the degradation pathways and for developing stability-indicating methods as required by ICH Q1A(R2) [4].

Process Development and Control: Monitoring Synthetic Byproduct Formation

During the chemical synthesis of Atorvastatin Calcium, Atorvastatin Ethyl Ester can form as a process-related impurity, typically through incomplete hydrolysis of an ester intermediate or transesterification side reactions [5]. Process chemists and engineers use this reference standard in spiking studies to demonstrate the depletion of this impurity during purification steps like recrystallization . Accurate quantification of the impurity at various stages of synthesis helps in optimizing reaction conditions and developing robust purification protocols to control its level in the final API.

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